molecular formula C12H14O4 B7854394 Methyl 2-(4-formylphenoxy)butanoate

Methyl 2-(4-formylphenoxy)butanoate

Cat. No.: B7854394
M. Wt: 222.24 g/mol
InChI Key: JHFSMQLWBHYXQP-UHFFFAOYSA-N
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Description

Methyl 2-(4-formylphenoxy)butanoate is an organic compound featuring a butanoate ester backbone with a methyl ester group and a 4-formylphenoxy substituent at the 2-position. Its molecular formula is inferred as C₁₂H₁₄O₄ (molecular weight ≈ 222.24 g/mol).

Properties

IUPAC Name

methyl 2-(4-formylphenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-11(12(14)15-2)16-10-6-4-9(8-13)5-7-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFSMQLWBHYXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-formylphenoxy)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenol with methyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formylphenoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(4-carboxyphenoxy)butanoic acid.

    Reduction: 2-(4-hydroxyphenoxy)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-formylphenoxy)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and aldehydes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-formylphenoxy)butanoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Methyl 2-(4-formylphenoxy)butanoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenoxy Ring Ester Group Phenoxy Position on Butanoate
This compound C₁₂H₁₄O₄ 222.24 4-formyl Methyl 2
4-(4-Formyl-2-methoxyphenoxy)butanoate C₁₂H₁₃O₅ 237.23 4-formyl, 2-methoxy Ion(1−) 4
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate Not provided ~265.27 (estimated) 4-formyl, 2-methoxy Ethyl 4
Methyl 2-(4-(benzyloxy)phenoxy)butanoate C₁₈H₂₀O₄ 300.35 4-benzyloxy Methyl 2
Key Observations:

The 4-benzyloxy group in Methyl 2-(4-(benzyloxy)phenoxy)butanoate increases molecular weight and lipophilicity, likely reducing solubility in polar solvents .

Ester Group Variations: The ethyl ester in Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate may enhance metabolic stability compared to methyl esters but could reduce volatility .

Positional Isomerism: Placing the phenoxy group at the 4-position of the butanoate chain (vs.

Reactivity and Functional Group Implications

  • Formyl Group: The para-formyl group in this compound enables nucleophilic additions (e.g., condensation reactions), unlike the inert benzyloxy group in its analog .
  • Methoxy vs. Benzyloxy : The 2-methoxy group in analogs stabilizes the aromatic ring via electron donation, whereas benzyloxy groups introduce steric bulk, limiting accessibility to reactive sites .

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